molecular formula C22H23N5O5S B2602286 2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1357763-65-5

2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2602286
CAS No.: 1357763-65-5
M. Wt: 469.52
InChI Key: WLRKZCIMTMXOOT-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core (benzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidinone) linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl group. The synthesis of such derivatives often involves condensation reactions between aminothienopyrimidines and hydrazides or acylating agents, as seen in related methodologies .

Properties

IUPAC Name

2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-30-14-8-12(9-15(31-2)19(14)32-3)24-17(28)10-27-22(29)26-11-23-21-18(20(26)25-27)13-6-4-5-7-16(13)33-21/h8-9,11H,4-7,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRKZCIMTMXOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activities based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S, and it has a molecular weight of approximately 398.48 g/mol. The structure features a triazole-pyrimidine core fused with a thieno group and a trimethoxyphenyl acetamide moiety.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of 1,2,4-triazole have shown significant antibacterial and antifungal activities. In particular:

  • Triazole derivatives demonstrated potent activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • The compound's structural similarities may suggest potential antimicrobial efficacy; however, specific data on this compound's activity remains limited.

Anti-inflammatory Activity

The anti-inflammatory potential of similar pyrimidine derivatives has been documented. Notably:

  • Compounds with a tetrahydrobenzo-thieno-pyrimidine framework were evaluated for their effects on inflammatory markers in RAW264.7 cells. They exhibited significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
  • These findings suggest that the target compound could possess similar anti-inflammatory properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively:

  • Studies focusing on pyrimidine derivatives have reported varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). For example, one derivative showed an IC50 value as low as 0.01 µM against Colo-205 cells .
  • Given the structural complexity of the target compound, it may exhibit enhanced anticancer activity through mechanisms involving apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting biological activity:

Structural Feature Activity Impact
Presence of triazole ringAssociated with broad-spectrum antimicrobial activity
Tetrahydrobenzo-thieno fusionPotentially enhances anti-inflammatory effects
Trimethoxyphenyl moietyLinked to increased anticancer potency

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives which highlighted their broad-spectrum antimicrobial properties. One study reported that a specific triazole derivative exhibited superior efficacy against resistant strains compared to traditional antibiotics . This underscores the potential for developing new therapeutic agents from compounds like the one .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold. For instance:

  • A series of compounds derived from this scaffold were screened against a panel of 60 cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxic effects against various cancer types including breast and lung cancers .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of proliferation .

Pharmacological Evaluations

Beyond anticancer properties, there are indications that derivatives of this compound may exhibit other pharmacological activities:

  • CNS Activity : Some related compounds have been evaluated for central nervous system (CNS) depressant effects and anticonvulsant activities. These studies suggest potential applications in treating neurological disorders .
  • Anti-inflammatory Properties : Research has indicated that certain derivatives possess anti-inflammatory effects which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Evaluation : A study demonstrated that specific derivatives showed promising results against pancreatic cancer cell lines. The compounds were subjected to rigorous testing which confirmed their potential as lead candidates for further development .
  • Neuropharmacological Screening : Another investigation focused on assessing the neuropharmacological effects of related compounds in animal models. Results indicated significant CNS activity which warrants further exploration for therapeutic use in anxiety and depression .

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

  • Compound 25 (): Structure: 3-Methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. Key Differences: Lacks the 3-oxo group and trimethoxyphenyl acetamide. Instead, it has a methyl substituent. Cytotoxicity data for such derivatives (e.g., IC50 values against HT-29, MCF-7, and HepG-2 cells) suggest moderate activity .
  • Compound 28 (): Structure: 8,9,10,11-Tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione. Key Differences: Replaces the 3-oxo group with a thione (-S) group. Implications: The thione group may enhance redox activity or metal chelation but reduce metabolic stability compared to the oxo analogue .

Thieno[2,3-d]pyrimidine Derivatives

  • Compound 9b (): Structure: N-(3-tert-Butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine. Key Differences: Uses an amine linkage to a tert-butyl isoxazole group instead of an acetamide bridge. Implications: The tert-butyl group improves lipophilicity but may limit solubility.

Substituent Variations

Trimethoxyphenyl-Linked Analogues

  • Compound 2a–c ():

    • Structure: N-(3-(2-(Aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide.
    • Key Differences: Contains a trimethoxyphenyl group but lacks the triazolo-pyrimidine core.
    • Implications: The trimethoxyphenyl group is associated with microtubule disruption (e.g., combretastatin analogues). The acetamide bridge in the target compound may improve binding affinity compared to hydrazine-linked derivatives .
  • Compound 83/84 ():

    • Structure: Trimethoxyphenyl-linked thiazole peptidomimetics.
    • Key Differences: Replaces the triazolo-pyrimidine core with a thiazole ring.
    • Implications: Thiazole derivatives often exhibit kinase inhibition, but the target compound’s fused core may offer enhanced rigidity and target specificity .

Functional Group Comparisons

Feature Target Compound Similar Compound Impact on Properties/Bioactivity
Core Structure Triazolo-pyrimidinone Thieno[2,3-d]pyrimidine (9b) Enhanced π-π stacking with aromatic residues in targets
3-Oxo vs. Thione 3-Oxo group 3-Thione (28) Thione may increase metal binding but reduce metabolic stability
Linkage Type Acetamide bridge Amine linkage (9b) Acetamide improves solubility and hydrogen-bonding capacity
Trimethoxyphenyl Present Absent (25, 28) Potential microtubule-targeting activity akin to combretastatins

Q & A

Q. What are the established synthetic routes for this compound, and what characterization methods validate its structure?

The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:

  • Step 1 : Cyclocondensation of thiophene derivatives with triazole precursors under reflux in acetic acid to form the benzo-fused triazolopyrimidine core .
  • Step 2 : Introduction of the 3,4,5-trimethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Characterization : IR spectroscopy (C=O stretch at ~1689 cm⁻¹, C=N at ~1602 cm⁻¹) and melting point analysis (e.g., 251–253°C for analogous compounds) confirm functional groups and purity .

Q. What key structural features influence its biological activity?

  • The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • The thieno-triazolopyrimidine core provides planar aromaticity for intercalation or enzyme binding, as seen in related anti-inflammatory agents .
  • The acetamide linker allows modular substitution to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Method : Systematically vary substituents at positions 8 (core) and the acetamide side chain. For example:
    • Replace 3,4,5-trimethoxyphenyl with 2,4-dimethoxyphenyl to assess methoxy positioning effects .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic effects .
  • Evaluation : Test analogs in inflammation models (e.g., carrageenan-induced edema) and compare IC₅₀ values .

Q. What computational strategies can predict its binding affinity to target enzymes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the triazolopyrimidine core’s planar structure .
  • Quantum mechanical calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting :
    • Validate assay conditions (e.g., cell line specificity, incubation time) .
    • Use orthogonal assays (e.g., ELISA for cytokine profiling alongside in vivo analgesic models) to confirm activity .
    • Apply cheminformatics tools to identify confounding structural motifs (e.g., metabolic instability in certain substituents) .

Q. What experimental protocols optimize reaction yields during synthesis?

  • Optimization :
    • Screen solvents (e.g., DMF vs. THF) for coupling reactions to improve yields beyond 62% .
    • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
    • Monitor intermediates via TLC/HPLC to isolate pure precursors .

Q. How can alternative synthetic routes improve scalability?

  • Route 1 : Replace traditional coupling agents with flow chemistry setups to enhance reproducibility .
  • Route 2 : Use enzymatic catalysis for stereoselective formation of the thieno-triazole ring, reducing reliance on harsh acids .

Q. What strategies address stability challenges during storage?

  • Stability testing : Conduct accelerated degradation studies under varying pH/temperature. For analogs, the 3,4,5-trimethoxyphenyl group shows stability at 4°C in inert atmospheres .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Methodological Innovations

Q. How can AI-driven platforms streamline its preclinical development?

  • Automated workflows : Platforms like COMSOL integrate reaction simulation and Bayesian optimization to predict optimal conditions (e.g., solvent ratios, catalysts) .
  • Data mining : Extract SAR trends from public databases (e.g., PubChem BioAssay) to prioritize high-potential analogs .

Q. What advanced spectroscopic techniques elucidate its degradation pathways?

  • LC-MS/MS : Identify degradation products (e.g., demethylation of methoxy groups) under oxidative stress .
  • Solid-state NMR : Characterize polymorphic forms affecting solubility and bioavailability .

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